

# Physical and chemical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 4,4-dichlorocyclohexanecarboxylate

Cat. No.: B1354076

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## An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4,4-dichlorocyclohexanecarboxylate**, a halogenated cyclic ester of interest in synthetic chemistry and drug discovery. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential chemical reactivity.

## Compound Identification and Properties

**Ethyl 4,4-dichlorocyclohexanecarboxylate** is a derivative of cyclohexanecarboxylic acid containing a geminal dichloro substitution at the 4-position and an ethyl ester functional group.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	ethyl 4,4-dichlorocyclohexane-1-carboxylate[1]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub> [1]
CAS Number	10145-33-2 (reference to a similar structure, specific CAS may vary)
Canonical SMILES	CCOC(=O)C1CCC(CC1)(Cl)Cl[1]
InChIKey	AWUTUWCWOFBQSG-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

While experimental data for this specific compound is limited, the following table includes computed properties from reliable chemical databases. For reference, some experimental data for the analogous compound, Ethyl 4,4-difluorocyclohexanecarboxylate, are included to provide an estimation basis.

Property	Value (Computed for Dichloro-)	Reference Value (Experimental for Difluoro-)
Molecular Weight	225.11 g/mol [1]	192.2 g/mol [2]
Boiling Point	Not available	84-86 °C / 8 mmHg[2]
Density	Not available	1.10 ± 0.1 g/cm <sup>3</sup> (Predicted)[2]
XLogP3	2.8[1]	Not available
Topological Polar Surface Area	26.3 Å <sup>2</sup> [1]	Not available

## Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and characterization of **Ethyl 4,4-dichlorocyclohexanecarboxylate** based on established chemical transformations of similar substrates.

The synthesis of the target compound can be achieved from the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate, via a geminal dichlorination reaction. A common reagent for this transformation is phosphorus pentachloride ( $\text{PCl}_5$ ).<sup>[3]</sup>

Reaction Scheme:

Detailed Protocol:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent premature hydrolysis of the  $\text{PCl}_5$ .
- **Reagents:** Charge the flask with Ethyl 4-oxocyclohexanecarboxylate (1 equivalent). Slowly add phosphorus pentachloride (1.1 equivalents) in portions to control the initial exothermic reaction. A suitable inert solvent, such as carbon tetrachloride or chloroform, can be used.
- **Reaction Conditions:** Gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the unreacted  $\text{PCl}_5$  and hydrolyze the phosphorus oxychloride byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- **Washing:** Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile organic compounds like **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

#### Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a capillary column suitable for the analysis of halogenated esters (e.g., a DB-5ms or equivalent).
- **Injection:** A split/splitless injector is typically used.
- **Oven Program:** A temperature gradient program should be developed to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
- **Carrier Gas:** Helium or hydrogen at a constant flow rate.
- **Mass Spectrometer:** An electron ionization (EI) source is standard for generating mass spectra. The mass analyzer (e.g., a quadrupole) can be scanned over a relevant mass range (e.g.,  $m/z$  40-400).

#### Data Analysis:

The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity can be determined by the relative area of the product peak in the chromatogram.

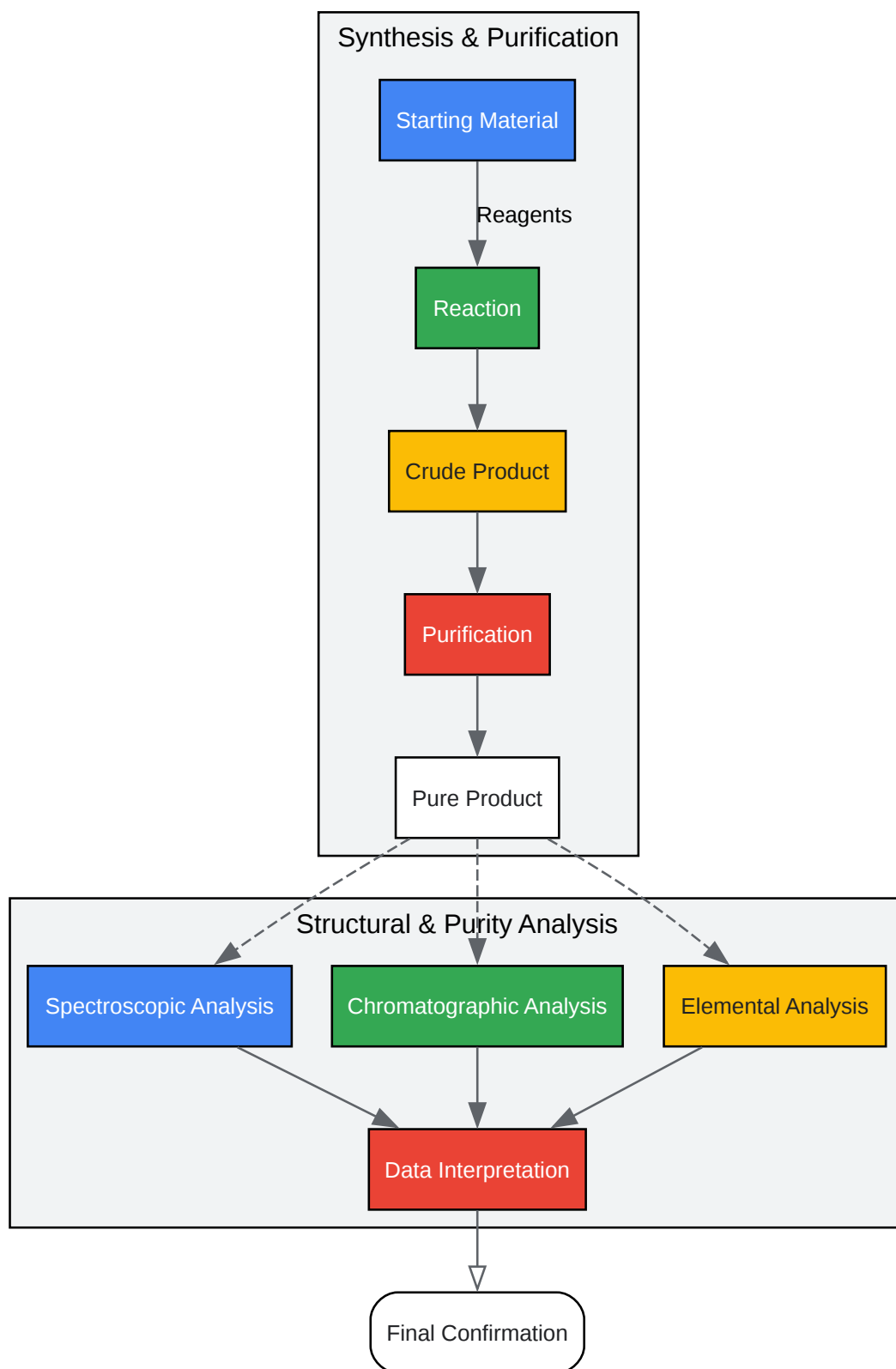
## Chemical Properties and Reactivity

- **Hydrolytic Stability:** As an ethyl ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4,4-dichlorocyclohexanecarboxylic acid and ethanol.<sup>[4][5]</sup> The rate of hydrolysis is significantly faster under basic conditions.
- **Thermal Stability:** The compound is expected to be reasonably stable to heat, allowing for purification by vacuum distillation. However, prolonged exposure to high temperatures may lead to decomposition.

- **Nucleophilic Substitution:** The chlorine atoms are attached to a tertiary carbon, which generally hinders SN2 reactions. SN1 reactions might be possible under forcing conditions that favor carbocation formation. The reactivity of the carbon-halogen bond is expected to be lower than that of the corresponding bromide or iodide derivatives.<sup>[6][7]</sup>
- **Reduction:** The gem-dichloro group can potentially be reduced to a methylene group or a monochloro group using various reducing agents.
- **Elimination Reactions:** Treatment with a strong base could potentially lead to elimination reactions, forming an alkene.

## Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **Ethyl 4,4-dichlorocyclohexanecarboxylate**.



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Caption: Workflow for Synthesis and Characterization.

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## References

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